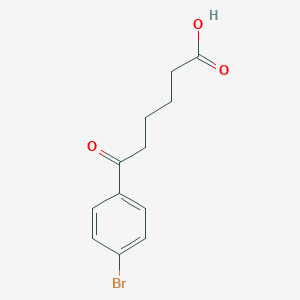
4-Acetamido-3-bromoacetophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetophenone derivatives involves multiple steps, including acetylation, methylation, Fries rearrangement, deacetylation, and diazotization, among others. For instance, a novel method reported for the synthesis of α-bromoacetophenone compounds achieves high yields under environmentally friendly conditions, suggesting a potential pathway for synthesizing 4-Acetamido-3-bromoacetophenone derivatives (Hao Wei-ran, 2010).
Molecular Structure Analysis
Molecular structure analysis of acetophenone derivatives is crucial for understanding their reactivity and properties. Advanced techniques such as X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was elucidated using IR, 1HNMR, and single crystal X-ray diffractometry, showcasing the detailed molecular structure (Deng Ji-hua, 2008).
Chemical Reactions and Properties
4-Acetamido-3-bromoacetophenone undergoes various chemical reactions, contributing to its diverse properties. The compound's reactivity towards nucleophilic and electrophilic agents, its potential in coupling reactions, and its application in the synthesis of complex molecules are of particular interest. Research on similar compounds, such as the biofield energy treatment on 4-bromoacetophenone, indicates significant effects on physical, thermal, and spectral properties, hinting at the versatile reactivity of 4-Acetamido-3-bromoacetophenone (M. Trivedi et al., 2015).
Physical Properties Analysis
The physical properties of 4-Acetamido-3-bromoacetophenone, such as melting point, boiling point, density, and solubility, are essential for its application in various fields. Studies on analogous compounds provide insights into their physical characteristics, which can be extrapolated to understand the behavior of 4-Acetamido-3-bromoacetophenone in different conditions and applications.
Chemical Properties Analysis
Chemical properties analysis focuses on the compound's stability, reactivity, and interaction with other chemical entities. For example, the study of physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone highlights changes in crystallite size, melting point, and thermal degradation temperature, offering a glimpse into the chemical properties of 4-Acetamido-3-bromoacetophenone (M. Trivedi et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Characterization and Analytical Applications
4-Bromoacetophenone derivatives have been studied for their physico-chemical and spectroscopic properties. Research has delved into the effects of biofield energy treatment on 4-bromoacetophenone, revealing significant alterations in its physical, thermal, and spectral properties. Such studies utilize analytical techniques like X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and UV-visible spectrometry to characterize the compound's behavior under different conditions (Trivedi et al., 2015).
2. Role in Chemical Synthesis and Catalysis
4-Bromoacetophenone is pivotal in various chemical synthesis and catalytic processes. It serves as a fundamental component in the synthesis of complex organic compounds. For instance, a new method for synthesizing α-bromoacetophenone compounds has been reported, showcasing a process characterized by simple operation and minimal environmental impact. This method highlights the compound's utility in large-scale production due to its efficient and environmentally friendly process parameters (Hao Wei-ran, 2010). Additionally, the compound's role in the synthesis of derivatives such as 6-Substituted 3-Aryl-7-oxothiazolo[4,5-d]pyrimidin-2(3H)-thione, further emphasizes its significance in the realm of chemical synthesis and its potential in antimicrobial activities (Demirayak et al., 2007).
3. Utility in Pharmaceutical Research
4-Bromoacetophenone derivatives have been employed in pharmaceutical research to develop new therapeutic agents. For example, derivatives of 4-bromoacetophenone have been synthesized and tested for their antimicrobial activities, highlighting the compound's potential in creating new antimicrobial agents (Demirayak et al., 2007). Moreover, the role of 4-bromoacetophenone in the synthesis of 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles, which have shown promising results as inhibitors of tubulin polymerization and potential anticancer activity, further underlines its importance in medicinal chemistry (Mphahlele & Parbhoo, 2018).
Eigenschaften
IUPAC Name |
N-(4-acetyl-2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJAVHDFDKJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394983 | |
| Record name | 4-Acetamido-3-bromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-2-bromophenyl)acetamide | |
CAS RN |
101209-08-9 | |
| Record name | 4-Acetamido-3-bromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Acetamido-3'-bromoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)